REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]2[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7](Cl)=[O:8].[NH4+:16].[OH-]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]2[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([NH2:16])=[O:8] |f:1.2|
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Name
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|
Quantity
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1.52 g
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Type
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reactant
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Smiles
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ClC=1C2=C(SC1C(=O)Cl)C=CC(=C2)OC
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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[NH4+].[OH-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting precipitate is collected by filtration
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Type
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CUSTOM
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Details
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recrystallized from methanol
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Name
|
|
Type
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product
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Smiles
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ClC=1C2=C(SC1C(=O)N)C=CC(=C2)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |